Balazipone
Overview
Description
Balazipone: is a small molecule drug initially developed by Orion Oyj. It has a molecular formula of C13H11NO2 and a molecular weight of 213.2319. The compound was primarily investigated for its potential therapeutic applications in digestive system disorders, specifically Crohn’s disease .
Preparation Methods
The synthetic routes and reaction conditions for Balazipone are not extensively documented in publicly available sources. typical synthetic methods for similar small molecule drugs involve multi-step organic synthesis, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group transformations. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Balazipone, like many organic compounds, can undergo various types of chemical reactions:
Oxidation: This reaction involves the loss of electrons from this compound, potentially forming oxidized derivatives.
Reduction: The gain of electrons, leading to reduced forms of the compound.
Substitution: Replacement of one functional group with another, which can be facilitated by reagents such as halogens or nucleophiles.
Hydrolysis: Reaction with water, breaking down the compound into smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Balazipone has been explored for various scientific research applications:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its effects on cellular processes and potential as a therapeutic agent.
Medicine: Evaluated for its efficacy in treating digestive system disorders, particularly Crohn’s disease.
Industry: Potential applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The exact mechanism of action of Balazipone is not fully elucidated. it is believed to interact with specific molecular targets and pathways involved in digestive system disorders. The compound may exert its effects by modulating the activity of enzymes, receptors, or other proteins involved in inflammatory processes.
Comparison with Similar Compounds
Balazipone can be compared with other small molecule drugs used for similar therapeutic purposes. Some similar compounds include:
Mesalamine: Used to treat inflammatory bowel disease.
Sulfasalazine: Another drug used for treating Crohn’s disease and ulcerative colitis.
Azathioprine: An immunosuppressive drug used in the management of autoimmune diseases.
This compound’s uniqueness lies in its specific molecular structure and potential mechanism of action, which may offer distinct advantages or disadvantages compared to these similar compounds.
Properties
CAS No. |
137109-71-8 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(2-acetyl-3-oxobut-1-enyl)benzonitrile |
InChI |
InChI=1S/C13H11NO2/c1-9(15)13(10(2)16)7-11-4-3-5-12(6-11)8-14/h3-7H,1-2H3 |
InChI Key |
WXGVASWIUBFCHW-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CC1=CC(=CC=C1)C#N)C(=O)C |
Canonical SMILES |
CC(=O)C(=CC1=CC(=CC=C1)C#N)C(=O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
137109-71-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Balazipone; UNII-GLI733V999; Balazipone [INN]; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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